molecular formula C7H5NO5S B2666386 Methyl 5-formyl-2-nitrothiophene-3-carboxylate CAS No. 2248374-80-1

Methyl 5-formyl-2-nitrothiophene-3-carboxylate

Cat. No.: B2666386
CAS No.: 2248374-80-1
M. Wt: 215.18
InChI Key: OKJRVDKJKJCATK-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-nitrothiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-2-nitrothiophene-3-carboxylate typically involves the nitration of a thiophene precursor followed by formylation and esterification reactions. One common method includes the nitration of thiophene-3-carboxylate, followed by formylation using Vilsmeier-Haack reaction conditions . The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium carbonate (K2CO3)

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrothiophene-2-carboxylate
  • Methyl 5-formylthiophene-2-carboxylate
  • Methyl 5-aminothiophene-2-carboxylate

Uniqueness

Methyl 5-formyl-2-nitrothiophene-3-carboxylate is unique due to the presence of both formyl and nitro groups on the thiophene ring. This combination imparts distinct reactivity and biological activity compared to other thiophene derivatives . The formyl group enhances its ability to participate in nucleophilic addition reactions, while the nitro group contributes to its potential bioactivity .

Properties

IUPAC Name

methyl 5-formyl-2-nitrothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5S/c1-13-7(10)5-2-4(3-9)14-6(5)8(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJRVDKJKJCATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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